PEG3 Linker Outperforms PEG2 and PEG4 Analogs in ERα and BET Protein Degradation Efficacy
In a systematic study of decoy oligonucleotide-based PROTACs targeting estrogen receptor alpha (ERα), the PEG3 linker (LCL-ER(dec)) exhibited the highest degradation activity when directly compared to PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogs [1]. While all three linkers maintained comparable binding affinity to ERα (IC50 = 30–50 nM), the PEG3-containing construct demonstrated superior protein degradation in cellular assays [1]. This finding is corroborated by a separate analysis of BET-targeting PROTACs, which established a clear activity trend of PEG-3 > PEG-4 ≫ PEG-2 across two distinct chemical series, underscoring the existence of an optimal linker length 'sweet spot' for efficient ternary complex formation .
| Evidence Dimension | PROTAC-mediated target degradation efficiency |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)): Highest ERα degradation activity |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2): Lower activity; PEG4 linker (LCL-ER(dec)-P4): Lower activity |
| Quantified Difference | Activity trend: PEG3 > PEG4 >> PEG2 (qualitative ranking based on Western blot and cell viability assays) |
| Conditions | Cellular degradation assays in ERα-expressing cells and acute myeloid leukemia cell lines for BET degraders [1] |
Why This Matters
This direct comparative evidence demonstrates that the three-unit PEG spacer in Ald-Ph-amido-PEG3-C2-NH2 is empirically superior for achieving maximal degradation potency, providing a clear selection criterion over shorter or longer PEG linkers.
- [1] MEDCHEM NEWS Vol.33 No.2. Decoy nucleic acid-type PROTAC molecular design and optimization of linker length for ERα degradation. View Source
